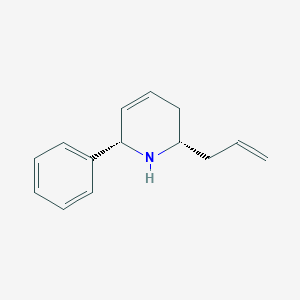

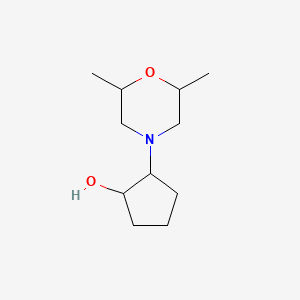

![molecular formula C20H19N3O4 B2886045 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851096-15-6](/img/structure/B2886045.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a redox-active quinone that is capable of generating reactive oxygen species (ROS) and inducing oxidative stress in cells.

Scientific Research Applications

Psycho- and Neurotropic Profiling

One study conducted psycho- and neurotropic evaluations of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. The research identified substances with sedative, anti-amnesic, anti-anxiety actions, and considerable antihypoxic effects, indicating potential for further in-depth studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Chemistry Enhancements

Another contribution to the field is the development of a one-pot synthesis method for 3-nitroquinolin-2(1H)-ones via an eco-friendly H2O/AcOH system. This method represents an improvement to the classical Friedlander reaction, showcasing the compound's relevance in the synthesis of quinolin derivatives (Chen, Ren, Xu, Shao, & Li, 2017).

Material Science Applications

The synthesis and characterization of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives demonstrated the compounds' utility in ethylene oligomerization, with the study revealing insights into steric and electronic influences of substituents (Sun, Wang, Wedeking, Zhang, Zhang, Cai, & Li, 2007).

Pharmaceutical Research

Research on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlighted the potential of these compounds in inhibiting growth in various cancer cell lines. This study underscores the significance of quinolin derivatives in developing new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Analytical Chemistry Developments

The development of a quinoline-based compound for explosive 2,4,6-trinitrophenol sensing is another innovative application. This compound demonstrated high selectivity and sensitivity, highlighting the broader utility of quinoline derivatives in environmental and safety-related analytical applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-12-8-16-10-15(20(25)22-18(16)9-13(12)2)6-7-21-19(24)14-4-3-5-17(11-14)23(26)27/h3-5,8-11H,6-7H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCARQRQTJZMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2885967.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)